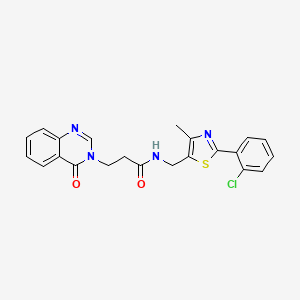

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Description

N-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a heterocyclic compound featuring a 2-(2-chlorophenyl)-4-methylthiazole core linked via a methylene group to a propanamide chain terminating in a 4-oxoquinazolin-3(4H)-yl moiety. This structure combines pharmacophoric elements known for bioactivity, including:

- Chlorophenyl group: Enhances lipophilicity and receptor binding via halogen interactions.

- Quinazolinone scaffold: Associated with kinase inhibition and anticancer activity .

Properties

IUPAC Name |

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-(4-oxoquinazolin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O2S/c1-14-19(30-21(26-14)15-6-2-4-8-17(15)23)12-24-20(28)10-11-27-13-25-18-9-5-3-7-16(18)22(27)29/h2-9,13H,10-12H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWOKNWKDKCCDSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)CCN3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound characterized by its unique structural features, including a thiazole ring and a quinazoline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 402.89 g/mol. Its structure includes:

- A thiazole ring , which is known for its role in various biological activities.

- A quinazoline derivative , which has been associated with anticancer properties.

Biological Activity Overview

The biological activity of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can be summarized as follows:

1. Anti-inflammatory Activity

Research indicates that compounds with similar structural features exhibit significant anti-inflammatory effects. For instance, derivatives containing thiazole and quinazoline rings have been shown to inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) levels in activated microglial cells, suggesting a potential mechanism for neuroprotection in inflammatory conditions .

2. Antimicrobial Properties

The presence of a chlorophenyl group in the compound's structure is indicative of potential antimicrobial activity. Compounds with similar configurations have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The minimum inhibitory concentration (MIC) values for related compounds have been reported to range from 4.69 to 156.47 µM against different bacterial strains .

3. Anticancer Activity

Quinazoline derivatives are well-documented for their anticancer properties. Studies have shown that these compounds can inhibit cell proliferation in breast, colon, and lung cancer cell lines. The mechanisms often involve the modulation of cell cycle progression and induction of apoptosis . The specific activity of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide in cancer models remains to be thoroughly investigated.

The precise mechanism of action for N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory pathways or cancer cell proliferation.

- Receptor Modulation : It could modulate receptor signaling pathways that are crucial for cell survival and inflammatory responses.

Case Study 1: Neuroprotective Effects

In vitro studies have demonstrated that similar compounds can significantly attenuate the inflammatory response in microglial cells induced by lipopolysaccharide (LPS). These studies highlight the potential use of such compounds in treating neurodegenerative diseases characterized by chronic inflammation .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated various thiazole and quinazoline derivatives against pathogenic bacterial strains. The results showed that compounds with structural similarities to N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide exhibited promising antibacterial activity, particularly against resistant strains .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds similar to N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide exhibit significant anti-inflammatory effects. For example, derivatives containing thiazole and quinazoline rings can inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) levels in activated microglial cells, suggesting their potential use in treating neurodegenerative diseases characterized by chronic inflammation.

Antimicrobial Properties

The presence of a chlorophenyl group in this compound suggests potential antimicrobial activity. Compounds with similar configurations have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains such as Candida albicans and Fusarium oxysporum. Minimum inhibitory concentration (MIC) values for related compounds range from 4.69 to 156.47 µM against different bacterial strains.

Anticancer Activity

Quinazoline derivatives are well-documented for their anticancer properties. Studies have shown that these compounds can inhibit cell proliferation in breast, colon, and lung cancer cell lines through mechanisms involving modulation of cell cycle progression and induction of apoptosis. The specific activity of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide in cancer models remains an area for further investigation.

Case Study 1: Neuroprotective Effects

In vitro studies have demonstrated that similar compounds can significantly attenuate the inflammatory response in microglial cells induced by lipopolysaccharide (LPS). Such findings highlight the potential use of these compounds in treating neurodegenerative diseases characterized by chronic inflammation.

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated various thiazole and quinazoline derivatives against pathogenic bacterial strains. Results indicated that compounds with structural similarities to N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide exhibited promising antibacterial activity, particularly against resistant strains.

Summary Table of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokines; reduces NO levels in microglial cells | |

| Antimicrobial | Effective against Gram-positive/negative bacteria; antifungal activity against Candida | |

| Anticancer | Inhibits proliferation; induces apoptosis in cancer cell lines |

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The presence of dichlorophenoxy (8e) vs. monochlorophenoxy (8c) increases melting points and yields, likely due to enhanced crystallinity and steric stabilization .

Pharmacological and Functional Insights

While direct pharmacological data for the target compound are absent, analogs provide clues:

- Quinazolinone Derivatives: Compounds like 8c–8e exhibit activity in kinase inhibition assays, attributed to the quinazolinone moiety’s ability to mimic ATP-binding motifs .

- Thiazole Derivatives : Reference compound P22 () demonstrates pesticidal activity, suggesting thiazole-containing propanamides may interact with insect nervous systems via acetylcholinesterase modulation.

Hypothetical Bioactivity: The target compound’s hybrid structure could combine anticancer (quinazolinone) and pesticidal (thiazole-propanamide) properties, though empirical validation is required.

Computational and Analytical Comparisons

Molecular Docking and Flexibility

Tools like AutoDock4 () enable comparative docking studies. For example:

- The target compound’s propanamide linker may allow deeper penetration into hydrophobic enzyme pockets compared to shorter linkers in 8c.

- Sidechain flexibility modeling (as applied to HIV protease in ) could optimize substituent orientations for target engagement .

Electron Density and Noncovalent Interactions

Multiwfn () and noncovalent interaction (NCI) analysis () reveal:

- Quinazolinone’s carbonyl group may form hydrogen bonds with catalytic lysine residues in kinases, a feature computable via NCI plots .

Table 2: Computational Tools for Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.